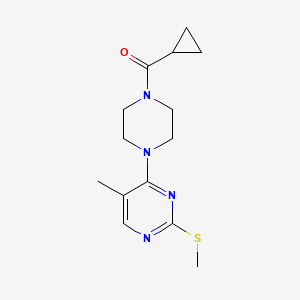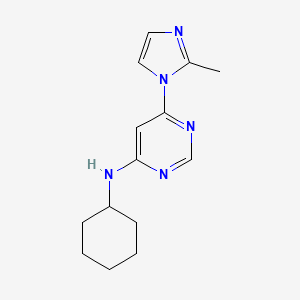
4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine” is a complex organic molecule. Based on its name, it contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring and a piperazine ring, both of which are common structures in organic chemistry .Scientific Research Applications
4-CMP has been widely used in the field of medicinal chemistry for a variety of scientific research applications. It has been used as a building block for synthesizing a variety of biologically active molecules, such as enzyme inhibitors and anticancer agents. In addition, 4-CMP has been used in the synthesis of a variety of drug molecules, including antibiotics, antivirals, and anti-inflammatory agents. Furthermore, 4-CMP has been used in the synthesis of a variety of peptide-based drugs, such as peptide hormones and peptide-based vaccines.
Mechanism of Action
The mechanism of action of 4-CMP is not fully understood. However, it is believed that 4-CMP acts as an enzyme inhibitor, which inhibits the activity of enzymes involved in the metabolism of drugs and other molecules. In addition, 4-CMP is believed to interact with a number of cellular targets, including the cytochrome P450 enzyme system and other metabolic enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP are not fully understood. However, it is believed that 4-CMP may act as an anti-inflammatory agent, as well as an inhibitor of the cytochrome P450 enzyme system. In addition, 4-CMP may also have an effect on the metabolism of drugs and other molecules, as well as the expression of certain genes.
Advantages and Limitations for Lab Experiments
The use of 4-CMP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, 4-CMP is a relatively stable compound, making it an ideal building block for the synthesis of a variety of biologically active molecules. However, there are some limitations to the use of 4-CMP in laboratory experiments. For example, 4-CMP is a highly reactive compound, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
Future Directions
The potential applications of 4-CMP are vast, and there are many future directions for research. One potential direction is the development of new and improved methods for the synthesis of 4-CMP. In addition, further research could be conducted to explore the biochemical and physiological effects of 4-CMP on a variety of cellular targets. Furthermore, research could be conducted to explore the potential use of 4-CMP as an enzyme inhibitor and anticancer agent. Finally, further research could be conducted to explore the potential use of 4-CMP in the development of peptide-based drugs and vaccines.
Synthesis Methods
4-CMP can be synthesized through a variety of methods, including the use of organometallic reagents, organic solvents, and catalysts. The most common method of synthesis involves the use of a palladium-catalyzed cyclopropanation reaction, which involves the reaction of a pyrimidine derivative with a cyclopropane ring and a sulfanyl group. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at a temperature of approximately 100°C. The reaction can be further optimized by the addition of a base, such as triethylamine, to enhance the yield of the desired product.
properties
IUPAC Name |
cyclopropyl-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-10-9-15-14(20-2)16-12(10)17-5-7-18(8-6-17)13(19)11-3-4-11/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARBEQXYHZTTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCN(CC2)C(=O)C3CC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6441507.png)
![4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441516.png)
![5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441525.png)
![3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441533.png)
![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide](/img/structure/B6441560.png)
![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)
![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)